

Propane Sultone (CAS 1120-71-4): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Propane sultone

Cat. No.: B022683

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For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,3-**Propane sultone** (CAS No. 1120-71-4) is a cyclic sulfonate ester, a class of compounds known as sultones. It appears as a white crystalline solid or a colorless liquid above its melting point of 30-33°C.[1][2] This highly reactive organosulfur compound serves as a versatile chemical intermediate, primarily for introducing the sulfopropyl group into various molecules, thereby imparting properties such as water solubility and an anionic character.[3][4] Its applications span numerous fields, including the synthesis of pharmaceuticals, specialty surfactants like CHAPS, dyes, and as an electrolyte additive in lithium-ion batteries.[5][6][7] However, its high reactivity also makes it a potent alkylating agent, classified as a toxic, carcinogenic, mutagenic, and teratogenic substance, necessitating stringent safety precautions during handling.[8][9]

Core Technical Data

The following tables summarize the key physical, chemical, and toxicological properties of 1,3-propane sultone.

Physical and Chemical Properties

Property	Value	References
CAS Number	1120-71-4	[10]
Molecular Formula	C ₃ H ₆ O ₃ S	[10]
Molecular Weight	122.14 g/mol	[10]
Appearance	White crystalline solid or colorless liquid above 31°C	[11]
Melting Point	30-33 °C	[1][12]
Boiling Point	180 °C at 30 mmHg	[1][12]
Density	1.392 g/mL at 25 °C	[12]
Solubility	Soluble in water (100 g/L), ketones, esters, and aromatic hydrocarbons. Insoluble in aliphatic hydrocarbons.	[8][13]
Vapor Pressure	0.27 mmHg at 25°C	[14]
Flash Point	158 °C	[11]

Toxicological Data

Endpoint	Value	Species	Route	References
LD50	100-200 mg/kg	Rat	Oral	
LD50	135 mg/kg	Rat	Subcutaneous	
LD50	467 mg/kg	Mouse	Intraperitoneal	
Carcinogenicity	Reasonably anticipated to be a human carcinogen	-	-	[14]
Mutagenicity	Mutagenic in bacteria and various in vitro and in vivo assays	-	-	
Teratogenicity	Teratogenic effects observed in animal studies	-	-	[8]

Safety and Handling

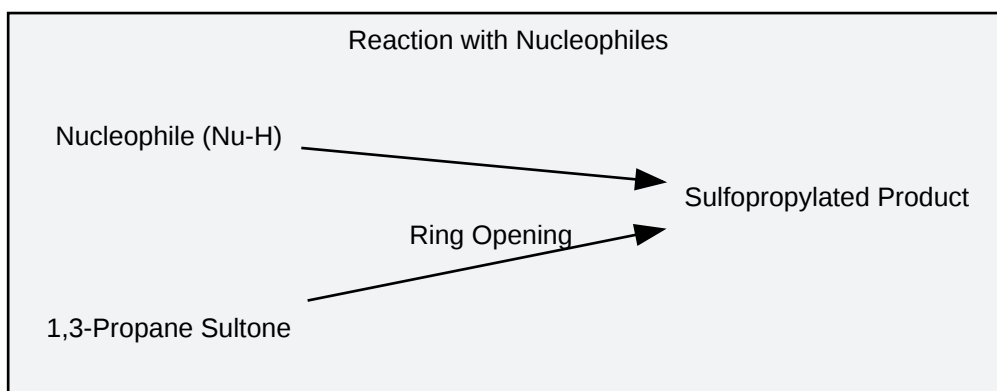
1,3-Propane sultone is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.[8] Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. It is sensitive to moisture and will slowly hydrolyze to 3-hydroxypropanesulfonic acid.[8] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1] In case of exposure, immediate medical attention is required.

Chemical Reactivity and Applications

1,3-Propane sultone's reactivity stems from the strained four-membered ring, making it susceptible to nucleophilic attack, which opens the ring to form a sulfopropylated product. This reactivity is harnessed in various synthetic applications.

Sulfopropylation of Nucleophiles

The primary utility of 1,3-**propane sultone** is as a sulfopropylating agent. It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce a propylsulfonate group. This reaction is typically carried out under mild conditions.



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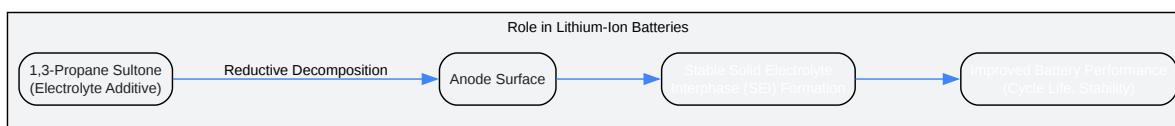
Caption: General reaction of 1,3-**propane sultone** with a nucleophile.

Synthesis of Specialty Surfactants

A notable application is in the synthesis of zwitterionic surfactants, such as CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate), a non-denaturing detergent widely used in membrane biochemistry.

Electrolyte Additive in Lithium-Ion Batteries

In the field of energy storage, 1,3-**propane sultone** is employed as an electrolyte additive in lithium-ion batteries. It helps in the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which improves the battery's cycle life and thermal stability.[5]

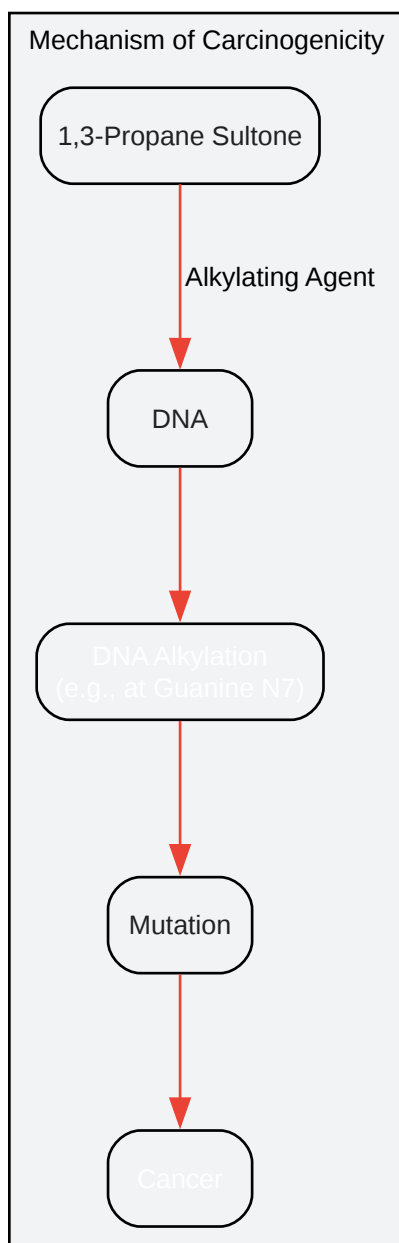


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Caption: Role of 1,3-**propane sultone** as an electrolyte additive.

Mechanism of Carcinogenicity

The carcinogenicity of 1,3-**propane sultone** is attributed to its ability to act as a direct alkylating agent, reacting with nucleophilic sites in biological macromolecules, most significantly DNA.^[13] This alkylation can lead to mutations and chromosomal aberrations, initiating the process of carcinogenesis. The reaction does not require metabolic activation.^[1]



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Caption: Carcinogenic mechanism of 1,3-**propane sultone** via DNA alkylation.

Experimental Protocols

Synthesis of 1,3-Propane Sultone from Allyl Alcohol

This method involves the reaction of allyl alcohol with sodium bisulfite followed by cyclization.

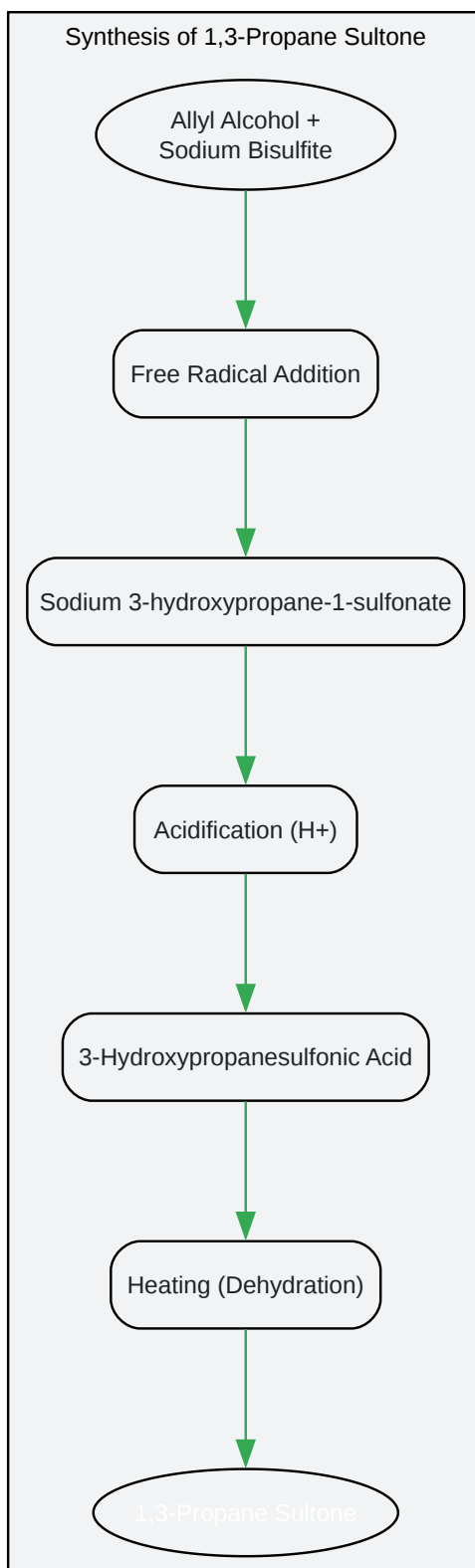
[3][10]

Materials:

- Allyl alcohol
- Sodium bisulfite
- Strong acid (e.g., H_2SO_4)
- Solvent for extraction (e.g., diethyl ether)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- In a reaction vessel, dissolve sodium bisulfite in water.
- Slowly add allyl alcohol to the solution with stirring. The reaction is often initiated by a free radical source.
- After the initial reaction, acidify the mixture with a strong acid to form 3-hydroxypropanesulfonic acid.
- Heat the acidic solution to effect the cyclization (dehydration) to 1,3-**propane sultone**. This is often done under reduced pressure to remove water and drive the reaction to completion.
- Extract the crude **propane sultone** with a suitable organic solvent.
- Dry the organic extract over an anhydrous drying agent.
- Purify the product by vacuum distillation.



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Caption: Workflow for the synthesis of 1,3-**propane sultone**.

General Protocol for S-Sulfopropylation of Cysteine Residues in Proteins

This protocol describes a general method for modifying cysteine residues in proteins with 1,3-**propane sultone** to introduce a negatively charged sulfopropyl group.

Materials:

- Protein containing cysteine residues
- **1,3-Propane sultone**
- Buffer solution (e.g., phosphate buffer, pH 7-8)
- Reducing agent (e.g., DTT or TCEP) if cysteine residues are oxidized
- Quenching reagent (e.g., a primary amine like Tris)
- Desalting column or dialysis equipment

Procedure:

- If necessary, reduce any disulfide bonds in the protein by incubation with a suitable reducing agent.
- Remove the reducing agent by dialysis or using a desalting column.
- Dissolve the protein in the reaction buffer to a desired concentration.
- Prepare a fresh stock solution of 1,3-**propane sultone** in an appropriate solvent (e.g., DMF or DMSO).
- Add a molar excess of 1,3-**propane sultone** to the protein solution with gentle mixing. The exact molar ratio and reaction time will need to be optimized for each specific protein.
- Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-4 hours).

- Quench the reaction by adding a quenching reagent to consume any unreacted **propane sultone**.
- Remove excess reagents and byproducts by dialysis or using a desalting column.
- Characterize the modified protein using techniques such as mass spectrometry to confirm the extent of modification.

Note: Due to the hazardous nature of 1,3-**propane sultone**, all steps must be performed in a certified chemical fume hood with appropriate personal protective equipment.

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